3-(1-adamantyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-(1-adamantyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structural components, including an adamantyl group, a pyrazole ring, and a trimethoxybenzylidene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-adamantyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired carbohydrazide.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, potentially modifying the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted adamantyl derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
- Explored for its ability to modulate biological pathways involved in disease.
Industry:
- Potential use in the development of new materials with unique properties.
- Investigated for its role in catalysis and other industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The trimethoxybenzylidene moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s ability to interact with biological targets. The pyrazole ring can act as a pharmacophore, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
3-(1-adamantyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: shares structural similarities with other adamantyl-containing pyrazole derivatives.
N-(adamantyl)-N’-(3,4,5-trimethoxybenzylidene)hydrazine: Similar in structure but lacks the pyrazole ring.
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide: Similar but without the trimethoxybenzylidene moiety.
Uniqueness:
- The combination of the adamantyl group, pyrazole ring, and trimethoxybenzylidene moiety in a single molecule is unique, providing a distinct set of chemical and biological properties.
- This compound’s structural features contribute to its potential as a versatile scaffold in drug design and development.
This detailed overview provides a comprehensive understanding of 3-(1-adamantyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-30-19-7-17(8-20(31-2)22(19)32-3)13-25-28-23(29)18-9-21(27-26-18)24-10-14-4-15(11-24)6-16(5-14)12-24/h7-9,13-16H,4-6,10-12H2,1-3H3,(H,26,27)(H,28,29)/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJVVZVBIXFEBF-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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